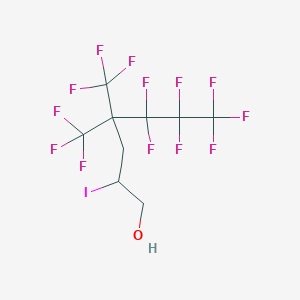
N-Butyl-6-chloro-N-methyl-2-pyrazinamine
Übersicht
Beschreibung
“N-Butyl-6-chloro-N-methyl-2-pyrazinamine” is a chemical compound with the molecular formula C9H14ClN3 . It is also known as Pyrazinamide.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass of the molecule is 199.681 Da .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 296.3±35.0 °C, and its predicted density is 1.138±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antimycobacterial and Antifungal Activity
N-Butyl-6-chloro-N-methyl-2-pyrazinamine and its analogues have been synthesized and evaluated for their potential antimycobacterial and antifungal activities. These compounds, including various substituted pyrazinecarboxamide derivatives, have shown significant biological activity against Mycobacterium tuberculosis and other microbial strains. For instance, certain derivatives demonstrated high activity against Mycobacterium tuberculosis strain H37Rv, highlighting their potential as therapeutic agents against tuberculosis. Additionally, some compounds exhibited notable antifungal effects against Trichophyton mentagrophytes, indicating their broader antimicrobial applications (Doležal et al., 2010).
Photosynthesis-Inhibiting Activity
The same class of compounds has been investigated for their ability to inhibit photosynthetic electron transport in plants. This property is particularly relevant for the development of herbicides. Some derivatives showed potent photosynthesis-inhibiting activity in spinach chloroplasts, suggesting their utility in agricultural applications to manage weed growth (Doležal et al., 2010).
Structural and Biological Evaluations
Further research has expanded on the structural characterization and biological evaluation of this compound derivatives. These studies aim to understand the molecular basis of their activity and to optimize their pharmacological properties. Advanced spectroscopic techniques, including FT-IR and NMR, have been employed to elucidate the molecular structure and to investigate the electronic properties of these compounds. The findings contribute to the design of new molecules with enhanced biological activities and reduced side effects (Bhagyasree et al., 2015).
Cholinesterase Inhibition
Novel pyrazinamide condensed azetidinones, derived from this compound, have been synthesized and tested for their cholinesterase inhibitory activity. This research avenue explores the therapeutic potential of these compounds in neurodegenerative diseases like Alzheimer's by targeting acetylcholinesterase and butyrylcholinesterase enzymes. Some derivatives demonstrated potent inhibitory activities, suggesting their potential as leads for the development of new treatments for cognitive disorders (Elumalai et al., 2016).
Wirkmechanismus
While the exact mechanism of action of “N-Butyl-6-chloro-N-methyl-2-pyrazinamine” is not clear, it is known that Pyrazinamide, a related compound, is active against Mycobacterium tuberculosis. Pyrazinamide gets converted to its active form, pyrazinoic acid, in the bacteria, where it interferes with fatty acid synthase FAS I, disrupting the synthesis of new fatty acids required for growth and replication .
Safety and Hazards
“N-Butyl-6-chloro-N-methyl-2-pyrazinamine” is classified as an irritant. It has several hazard statements including H332 (Harmful if inhaled), H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H315 (Causes skin irritation), and H312 (Harmful in contact with skin) .
Eigenschaften
IUPAC Name |
N-butyl-6-chloro-N-methylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-3-4-5-13(2)9-7-11-6-8(10)12-9/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXGECSOVBOJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


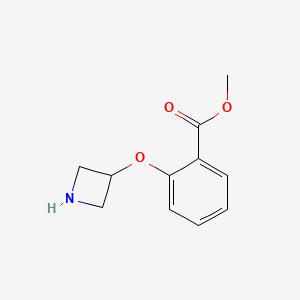
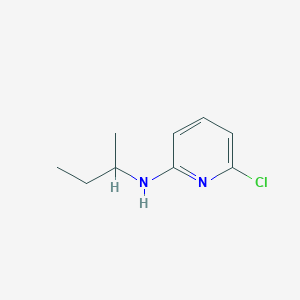
![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)
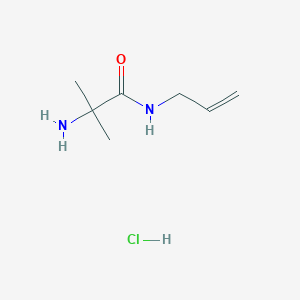
![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)
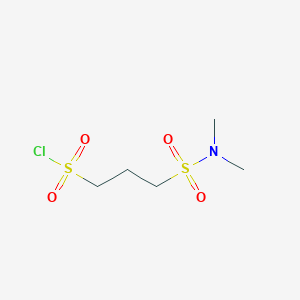

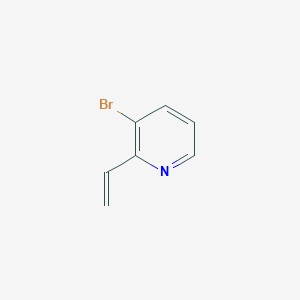


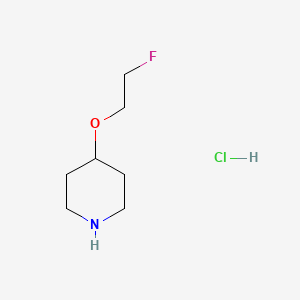
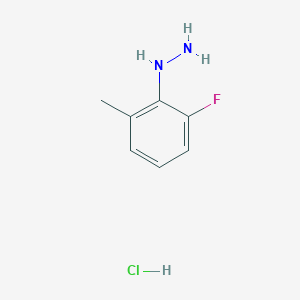
![5H,6H,7H-pyrrolo[1,2-c]imidazol-3-amine](/img/structure/B1442023.png)
